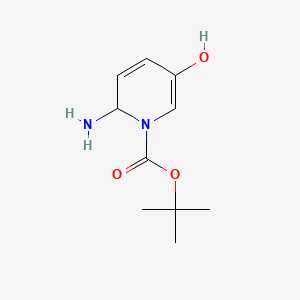
tert-butyl 2-amino-5-hydroxy-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-boc-2-amino-5-hydroxypyridine: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the second position and a hydroxyl group at the fifth position of the pyridine ring. This compound is commonly used in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-boc-2-amino-5-hydroxypyridine typically involves the protection of the amino group of 2-amino-5-hydroxypyridine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction is usually carried out under mild conditions to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of N-boc-2-amino-5-hydroxypyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-boc-2-amino-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the Boc-protected amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-boc-amino-5-pyridone.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-boc-2-amino-5-hydroxypyridine is widely used as an intermediate in the synthesis of complex heterocyclic compounds. It serves as a building block for the preparation of pyridopyrimidines, imidazopyridines, and other biologically active molecules .
Biology and Medicine: In biological and medicinal research, N-boc-2-amino-5-hydroxypyridine is used in the development of potential therapeutic agents. It is involved in the synthesis of compounds with antibacterial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-boc-2-amino-5-hydroxypyridine is primarily related to its role as a synthetic intermediate. The Boc-protecting group stabilizes the amino group, allowing selective reactions at other positions on the pyridine ring. The hydroxyl group at the fifth position can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound .
Comparison with Similar Compounds
- 2-amino-5-bromopyridine
- 2-amino-5-chloropyridine
- 2-amino-5-iodopyridine
- 2-amino-5-methylpyridine
Comparison: N-boc-2-amino-5-hydroxypyridine is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds .
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-hydroxy-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-7(13)4-5-8(12)11/h4-6,8,13H,11H2,1-3H3 |
InChI Key |
FWICQWSSCPWKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
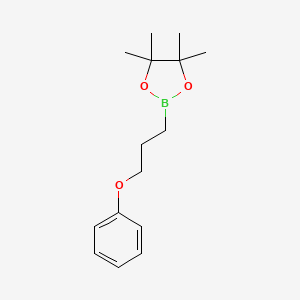
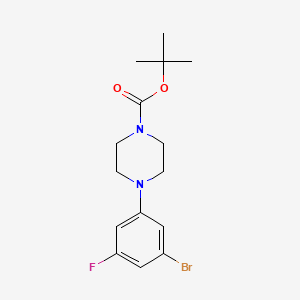
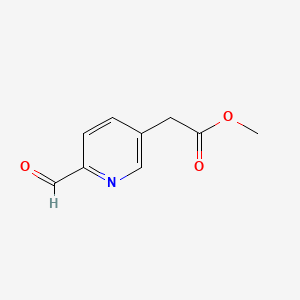
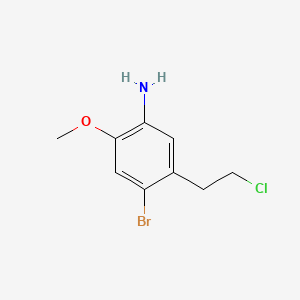
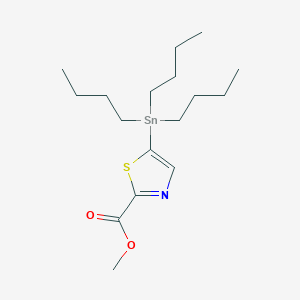
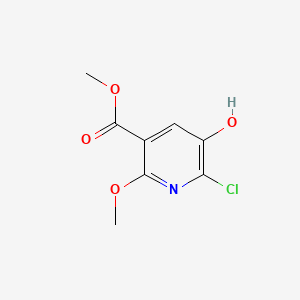
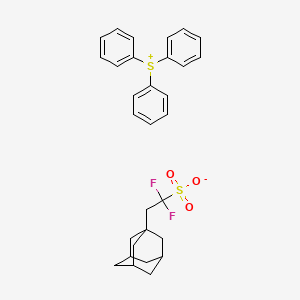
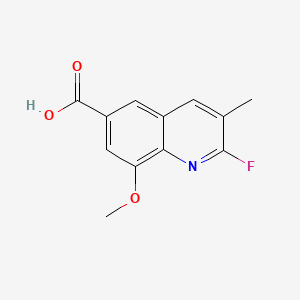
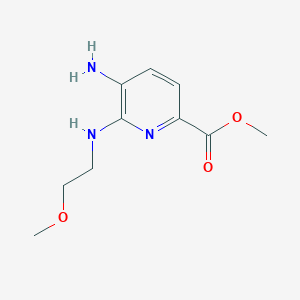
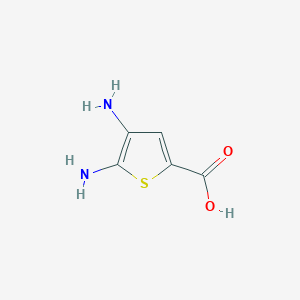
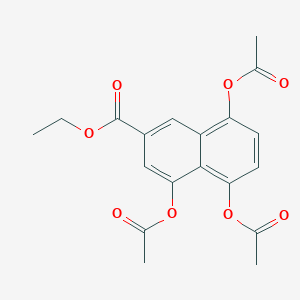
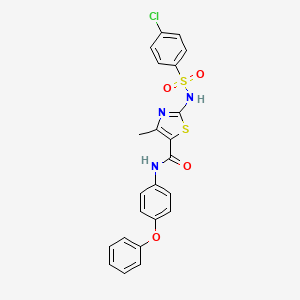
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
